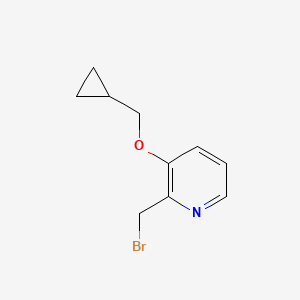
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N and a molecular weight of 207.58 g/mol . This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, making it a valuable building block in organic synthesis, particularly in the development of fluorinated compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the imidoyl chloride functionality . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amides, while reaction with alcohols can produce esters .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds . The trifluoromethyl and fluorophenyl groups enhance the compound’s electrophilicity, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce fluorinated groups into target molecules .
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
Comparison: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its reactivity and make it a versatile building block in organic synthesis . Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to introduce fluorinated groups into target molecules .
Propiedades
Fórmula molecular |
C8H4ClF4N |
|---|---|
Peso molecular |
225.57 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(3-fluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-2-5(10)4-6/h1-4H |
Clave InChI |
DNDMAONGWLDHBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)





![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)





